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Compound of Interest

Compound Name: BMS-823778 hydrochloride

Cat. No.: B606259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BMS-823778 hydrochloride is a potent and selective inhibitor of the 11β-hydroxysteroid

dehydrogenase type 1 (11β-HSD-1) enzyme. This document provides a comprehensive

overview of the preclinical data for BMS-823778, focusing on its mechanism of action, in vitro

and in vivo pharmacology, pharmacokinetic profile, and safety data in various preclinical

species. The information is intended to serve as a technical resource for researchers and

professionals in the field of drug development.

Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) is a critical enzyme primarily

expressed in the liver and adipose tissue. It catalyzes the conversion of inactive cortisone to

active cortisol, thereby regulating intracellular glucocorticoid levels.[1] Dysregulation of 11β-

HSD-1 has been implicated in the pathogenesis of metabolic syndrome and type 2 diabetes.[1]

BMS-823778 hydrochloride has been identified as a promising therapeutic candidate due to

its potent and selective inhibition of this enzyme.[1][2] This guide summarizes the key

preclinical findings that have supported its clinical development.
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BMS-823778 acts as a competitive inhibitor of 11β-HSD-1. By blocking the enzyme's activity, it

reduces the intracellular conversion of cortisone to cortisol, thereby mitigating the downstream

effects of excess glucocorticoid signaling in target tissues like the liver and adipose tissue.
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Caption: Mechanism of action of BMS-823778 hydrochloride.
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In Vitro Pharmacology
The in vitro potency and selectivity of BMS-823778 were assessed using various enzymatic

and cellular assays.

Parameter Species Value Reference

IC50 (11β-HSD-1) Human 2.3 nM [1][2]

Selectivity over 11β-

HSD-2
Human >10,000-fold [1][2]

Ki (11β-HSD-1) Human 0.9 nM [1]

Ki (11β-HSD-1) Mouse 380 nM [1]

CYP450 Inhibition

(IC50)

Human (3A4, 2C9,

2C19, 2D6, 1A2)
>30 µM [1]

hERG Inhibition N/A
19.8% at 10 µM,

31.2% at 30 µM
[1]

Experimental Protocols
11β-HSD-1 Inhibition Assay: The inhibitory activity of BMS-823778 on human 11β-HSD-1 was

determined using a biochemical assay. The enzyme converts cortisone to cortisol, and the

potency of the inhibitor is measured by its ability to block this conversion. While the specific

proprietary details of the assay are not fully public, a general protocol would involve incubating

the recombinant human 11β-HSD-1 enzyme with its substrate (cortisone) and a cofactor

(NADPH) in the presence of varying concentrations of BMS-823778. The amount of cortisol

produced is then quantified, typically using methods like HPLC or specific immunoassays. The

IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is

then calculated.

In Vivo Pharmacology & Efficacy
The pharmacodynamic effects and efficacy of BMS-823778 were evaluated in animal models.
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Parameter Species/Model Value Reference

ED50 (in vivo) Cynomolgus Monkeys 0.6 mg/kg [1][2]

ED50 (in vivo)
Diet-Induced Obese

(DIO) Mice
34 mg/kg [1][2]

ED50 (ex vivo

adipose)

Diet-Induced Obese

(DIO) Mice
5.2 mg/kg [1][2]

Experimental Protocols
Pharmacodynamic Studies in Cynomolgus Monkeys and Mice: The in vivo inhibition of 11β-

HSD-1 was assessed through a pharmacodynamic (PD) protocol. The general workflow is as

follows:

Dosing: The test compound, BMS-823778, was administered orally to the animals.

Challenge: A challenge with dehydrocorticosterone (DHC) was initiated.

Sampling: Plasma samples were collected at various time points after the DHC challenge.

Analysis: The concentration of corticosterone, the product of 11β-HSD-1 activity on DHC,

was measured by immunoassay.

Endpoint: The inhibition of 11β-HSD-1 was determined by the decrease in plasma

corticosterone levels. The ED50, the dose required to achieve 50% of the maximal effect,

was then calculated.[1]
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Caption: In vivo pharmacodynamic experimental workflow.

Pharmacokinetics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pubmed.ncbi.nlm.nih.gov/30613321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pubmed.ncbi.nlm.nih.gov/30613321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pubmed.ncbi.nlm.nih.gov/30613321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://www.benchchem.com/product/b606259?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The pharmacokinetic properties of BMS-823778 were characterized in several preclinical

species.

Parameter Species Value Reference

Oral Bioavailability Mouse 44% [1]

Oral Bioavailability Cynomolgus Monkey ~100% [1]

Clearance Mouse 2.3 mL/min/kg [1]

Clearance Cynomolgus Monkey 1.2 mL/min/kg [1]

Volume of Distribution

(Vss)
Mouse 1.2 L/kg [1]

Volume of Distribution

(Vss)
Cynomolgus Monkey 2.3 L/kg [1]

Adipose-to-Plasma

Ratio
DIO Mice 2.5 [1]

Liver-to-Plasma Ratio DIO Mice 3.5 [1]

PAMPA Permeability N/A High (>500 nm/s) [1]

Caco-2 Efflux Ratio

(B-A/A-B)
N/A <2 [1]

Experimental Protocols
Pharmacokinetic Studies: Pharmacokinetic parameters were determined following intravenous

and oral administration of BMS-823778 to mice and cynomolgus monkeys. Plasma

concentrations of the compound were measured at various time points using a validated

analytical method (e.g., LC-MS/MS). Standard pharmacokinetic parameters such as clearance,

volume of distribution, and oral bioavailability were then calculated using non-compartmental

analysis.

Safety and Toxicology

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preliminary safety assessments of BMS-823778 were conducted through in vitro and in vivo

studies.

Test Result Reference

Ames Test Negative [1]

SOS Chromotest Negative [1]

PXR Transactivation EC50 > 50 µM [1]

Single Dose Toxicology

Well-tolerated up to 100 mg/kg

in mice and cynomolgus

monkeys (mild emesis in

monkeys)

[1]

GSH Conjugation

No adducts detected in

human, monkey, dog, rat, and

mouse liver microsomes

[1]

Experimental Protocols
In Vitro Genotoxicity Assays: Standard Ames and SOS chromotests were performed to assess

the mutagenic potential of BMS-823778. These assays evaluate the ability of a compound to

induce mutations in bacteria.

Single-Dose Toxicology Studies: Mice and cynomolgus monkeys were administered single oral

doses of BMS-823778 up to 100 mg/kg. The animals were then observed for any adverse

clinical signs.

Conclusion
The preclinical data for BMS-823778 hydrochloride demonstrate that it is a potent and

selective inhibitor of 11β-HSD-1 with favorable pharmacokinetic properties in preclinical

species. The compound exhibits robust in vivo pharmacodynamic effects in both rodent and

non-rodent species. The safety profile from initial studies was also encouraging, supporting its

advancement into clinical trials for the treatment of type 2 diabetes and metabolic syndrome.[1]

[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://www.benchchem.com/product/b606259?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295842/
https://pubmed.ncbi.nlm.nih.gov/30613321/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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